3-amino-N-propylpropanamide
Overview
Description
3-amino-N-propylpropanamide: is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of an amide group and an amino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-propylpropanamide typically involves the reaction of 3-aminopropanoic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-amino-N-propylpropanamide can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or using reducing agents like .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, nitriles.
Reduction: Amines, alcohols.
Substitution: Halides, hydroxyl derivatives.
Scientific Research Applications
Chemistry: 3-amino-N-propylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of peptides and proteins , aiding in the study of protein structure and function .
Medicine: The compound is explored for its potential use in the development of antibiotics and antiviral agents , given its ability to interact with biological macromolecules .
Industry: In industrial applications, this compound is used in the production of polymers and resins , contributing to the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-amino-N-propylpropanamide involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It can also bind to specific receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
- 3-amino-N-methylpropanamide
- 3-amino-N-ethylpropanamide
- 3-amino-N-butylpropanamide
Comparison: Compared to its analogs, 3-amino-N-propylpropanamide exhibits unique properties due to the presence of the propyl group , which influences its solubility , reactivity , and biological activity . The propyl group provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications .
Properties
IUPAC Name |
3-amino-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-5-8-6(9)3-4-7/h2-5,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEETVAZMSANCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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